1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that features multiple fluorine atoms and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.
Industrial Production Methods
Industrial production of this compound may involve direct fluorination reactions using elemental fluorine in reactors resistant to elemental fluorine and hydrogen fluoride . The starting material, a difluoromethyl-pyrazole compound dissolved in an inert solvent, undergoes direct fluorination to yield the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Scientific Research Applications
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the creation of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. The exact pathways and targets depend on the specific application, such as enzyme inhibition in medicinal chemistry or pest control in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid fluoride
- 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester
- 3-(chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid ethylester
Uniqueness
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific arrangement of fluorine atoms and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-3-18-10(12)8(7(2)16-18)6-15-9-4-5-19(17-9)11(13)14/h4-5,11H,3,6H2,1-2H3,(H,15,17) |
InChI Key |
HMJYUBPKEQBGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.